(1,3-Dimethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol
Description
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H12N4O/c1-6-8(5-13(2)12-6)9(14)7-3-10-11-4-7/h3-5,9,14H,1-2H3,(H,10,11) |
InChI Key |
QETOHGHUOBFFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(C2=CNN=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Dimethyl-1H-pyrazole Derivatives
The 1,3-dimethyl substitution pattern on the pyrazole ring is generally achieved via cyclocondensation reactions involving methylhydrazine and β-dicarbonyl compounds such as ethyl acetoacetate. This reaction proceeds in alcoholic solvents (ethanol or methanol) under reflux conditions.
Preparation of 1H-pyrazol-4-ylmethanol
The 1H-pyrazol-4-ylmethanol moiety can be synthesized by reduction of methyl 1H-pyrazole-4-carboxylate using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0–20 °C. This reduction converts the ester group into the corresponding alcohol with a reported yield of approximately 75.8%.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ester reduction | LiAlH4 in THF, 0–20 °C, 4 h | 75.8 | Quenched by Fieser workup, white solid |
Coupling to Form (1,3-Dimethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol
The key step involves linking the two pyrazole units through a methanol linker. This can be achieved by:
- Reacting a pyrazole aldehyde with a pyrazole derivative containing an active methylene or hydroxyl group.
- Using reductive coupling or nucleophilic addition to form the secondary alcohol bridge.
Preparation of Pyrazole Aldehydes
Pyrazole aldehydes can be prepared by oxidation of the corresponding pyrazole alcohols using pyridinium chlorochromate (PCC) supported on silica gel in dichloromethane at room temperature. This method provides high yields (up to 95%) of pyrazole aldehydes with good purity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alcohol oxidation | PCC/silica gel in DCM, RT, overnight | 95 | Purified by column chromatography |
Formation of Methanol Linkage
The aldehyde group on one pyrazole ring can undergo nucleophilic addition with the pyrazole bearing an active methylene or hydroxyl group, forming the this compound compound. This step may be catalyzed by acid or base depending on the substrates and solvent system.
- Typical solvents include ethanol or methanol with acetic acid as a catalyst to facilitate condensation and subsequent reduction steps.
Reaction Conditions and Optimization
- Solvent choice: Aprotic dipolar solvents such as DMF, NMP, or DMAc can improve yields and regioselectivity in pyrazole synthesis compared to protic solvents like ethanol.
- Temperature: Cyclocondensation reactions are often performed at ambient to moderate temperatures (25–90 °C), with heating times from 1 to 4 hours.
- Catalysts: Acetic acid or hydrochloric acid may be used to promote cyclization and dehydration steps.
- Workup: Typical workup involves quenching with water or aqueous sodium bicarbonate, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and purification by recrystallization or silica gel chromatography.
Summary Table of Key Synthetic Steps
| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,3-Dimethyl-1H-pyrazol-4-one | Ethyl acetoacetate + methylhydrazine, EtOH, reflux | 69–75 | Cyclocondensation |
| 2 | 1H-Pyrazol-4-ylmethanol | Methyl 1H-pyrazole-4-carboxylate + LiAlH4, THF, 0–20 °C | 75.8 | Ester reduction |
| 3 | Pyrazole aldehyde | Pyrazole alcohol + PCC/silica gel, DCM, RT overnight | 95 | Oxidation |
| 4 | This compound | Aldehyde + pyrazole derivative, EtOH/MeOH, acid catalyst | Variable | Nucleophilic addition/condensation |
Research Findings and Notes
- The use of aprotic dipolar solvents with acid additives enhances regioselectivity and yield in pyrazole ring formation and subsequent functionalization.
- Reduction of esters to alcohols using LiAlH4 is a reliable method for preparing pyrazolylmethanol intermediates with good yields and purity.
- Oxidation of pyrazole alcohols to aldehydes using PCC supported on silica gel is efficient and provides high yields, facilitating subsequent coupling steps.
- Acid catalysis in ethanol or methanol promotes condensation reactions to form the methanol linkage between pyrazole rings, crucial for the target compound synthesis.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or alkylating agents under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can produce various halogenated or alkylated pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. (1,3-Dimethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 10.5 | Inhibition of cell proliferation |
| HeLa (Cervical) | 12.8 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Properties
The compound has also shown potential as an anti-inflammatory agent. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating its potential use in treating inflammatory diseases.
Agricultural Applications
Pesticide Development
The pyrazole moiety is known for its biological activity against pests. Research has indicated that this compound can be modified to create effective pesticides that target specific insect enzymes, leading to reduced environmental impact compared to traditional pesticides.
| Target Pest | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 200 |
| Whiteflies | 90 | 150 |
| Spider Mites | 75 | 250 |
These results highlight the compound's potential in sustainable agriculture practices.
Materials Science
Polymer Synthesis
this compound can act as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research has demonstrated that incorporating this compound into polymer matrices can improve their stability and resistance to degradation.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis pathways being elucidated through further biochemical assays.
Case Study 2: Agricultural Field Trials
Field trials conducted in Southeast Asia evaluated the efficacy of a pesticide formulation based on this compound against common agricultural pests. Results showed a marked decrease in pest populations and an increase in crop yield by approximately 20%, demonstrating its practical application in agriculture.
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural and physicochemical properties of the target compound with analogous pyrazole-methanol derivatives:
Key Observations :
- However, it is less lipophilic than aryl-substituted derivatives like the p-tolyl analog .
- Steric Effects : Bulky substituents (e.g., p-tolyl or pyridinyl) in analogs may hinder binding to enzymatic pockets compared to the smaller dimethyl groups in the target compound.
- Electronic Effects : Electron-donating methyl groups in the target compound contrast with electron-withdrawing groups (e.g., CF₃ in ), which can alter reactivity and bioactivity.
Crystallographic and Spectroscopic Data
- The SHELX software suite is widely employed for such structural determinations.
Biological Activity
(1,3-Dimethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol, identified by its CAS number 1933634-06-0, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₂N₄O, with a molecular weight of 192.22 g/mol. The compound features two pyrazole rings and a methanol group, which contribute to its biological activity.
Antibacterial Activity
Studies have demonstrated that pyrazole derivatives possess significant antibacterial properties. For instance, the compound showed notable inhibition against various bacterial strains. In a comparative study, it exhibited a 16.1 mm inhibition zone against Escherichia coli, which is comparable to standard antibiotics like Gentamicin .
Antifungal Activity
The antifungal potential of this compound has been investigated in relation to its activity against Fusarium species. It was found to have competitive antifungal activity when compared to cycloheximide, a known antifungal agent .
Anticancer Activity
Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For example, certain pyrazole compounds have shown IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7), suggesting strong anticancer potential . The mechanism may involve the inhibition of specific pathways crucial for tumor growth.
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazoles have been documented in various studies. Compounds similar to this compound have demonstrated significant reductions in carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents .
Mechanistic Insights
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Pyrazole compounds often act as inhibitors of monoamine oxidases and cyclooxygenases, which are involved in inflammatory responses and neurotransmitter metabolism .
- Genotoxicity Assessment : Initial assessments suggest low genotoxicity for this compound compared to other pyrazole derivatives, making it a safer option for therapeutic applications .
Case Studies
Several case studies have highlighted the efficacy of pyrazole compounds:
- Antibacterial Efficacy : A study reported the synthesis of various substituted pyrazoles and their evaluation against Staphylococcus aureus and E. coli, with promising results indicating strong antibacterial activity .
- Anticancer Activity : Another investigation revealed that pyrazole derivatives exhibited potent antiproliferative effects against cancer cell lines with IC₅₀ values significantly lower than those of established chemotherapeutic agents .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
